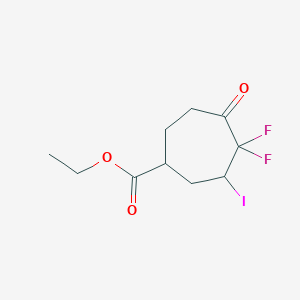

![molecular formula C22H18N2O3 B2593647 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate CAS No. 341973-60-2](/img/structure/B2593647.png)

4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate” is a complex organic molecule. It contains a phenylacetyl hydrazinylidene group attached to a phenyl ring, which is further attached to a benzoate group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions involving carboxylic acids and alcohols . The hydrazone group could potentially be formed through the reaction of a hydrazine with a ketone or aldehyde .Chemical Reactions Analysis

Esters, such as the benzoate group in this compound, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. Basic hydrolysis can be used to convert fats and oils into soap and is called a saponification reaction .Scientific Research Applications

Synthesis and Characterization

Research on related compounds, such as derivatives of benzothiazine dioxides and Schiff bases of anthranilic acid, focuses on the synthesis and characterization of novel compounds for various applications. For instance, Ahmad et al. (2018) explored the synthesis of benzothiazine dioxide derivatives, highlighting their potential as monoamine oxidase inhibitors through competitive inhibition profiles. This study exemplifies the chemical synthesis and biological evaluation process, indicating the compounds' relevance in neuroscience research (Ahmad et al., 2018). Similarly, Kausar et al. (2019) synthesized novel Schiff bases from 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, showcasing their enzyme inhibition potential and antioxidant properties, thus indicating their utility in medicinal chemistry (Kausar et al., 2019).

Materials Science and Optoelectronics

Research also delves into the materials science domain, where synthesized compounds are investigated for their mesomorphic properties and potential in optoelectronics. For example, Ashfaq et al. (2021) reported on the synthesis of a novel Schiff base compound, analyzing its structural properties, NLO (Non-Linear Optical) characteristics, and potential application in lasers and frequency-converting devices (Ashfaq et al., 2021). Ahmed et al. (2020) synthesized azo/ester/Schiff base liquid crystals, examining their mesomorphic stability and optical activity for applications in display technologies and sensors (Ahmed et al., 2020).

Antibacterial Applications

Furthermore, the antibacterial activity of synthesized compounds is a critical area of study. Khan et al. (2018) synthesized Cr (III), Co (III), Fe (II), Cu (II), Ni (III) complexes of a specific formazan dye and evaluated their antibacterial activity, highlighting the potential of these compounds in biomedical applications, particularly for treating bacterial infections and enhancing the antibacterial properties of materials (Khan et al., 2018).

properties

IUPAC Name |

[4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3/c25-21(15-17-7-3-1-4-8-17)24-23-16-18-11-13-20(14-12-18)27-22(26)19-9-5-2-6-10-19/h1-14,16H,15H2,(H,24,25)/b23-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXJNLWZERRNDL-XQNSMLJCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Furan-2-carbonyl)-amino]-propionic acid](/img/structure/B2593564.png)

![N-(furan-2-ylmethyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2593565.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea](/img/structure/B2593571.png)

![1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane](/img/structure/B2593574.png)

![4-(benzylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2593576.png)

![2-[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2593577.png)

![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2593578.png)

![3-Methyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2593579.png)

![2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B2593581.png)

![3-Methoxy-N-methyl-N-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2593586.png)